molecular formula C9H13NO4 B13540274 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B13540274
M. Wt: 199.20 g/mol
InChI Key: XSYVCRXYJCUUQZ-UHFFFAOYSA-N
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Description

5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol: is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.

    Functional Group Introduction:

    Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its functional groups.

    Biomarker Development: Potential use in developing biomarkers for specific diseases.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: An intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit or activate specific pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 5-(1-Amino-2-hydroxyethyl)pentopyranose
  • (1-Amino-2-hydroxyethyl)phosphonic acid

Comparison:

  • Structural Differences: While similar in having amino and hydroxyethyl groups, the presence of the methoxy group in 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol makes it unique.
  • Reactivity: The methoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions.
  • Applications: The unique structure of this compound allows for specific applications that similar compounds may not be suitable for.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3

InChI Key

XSYVCRXYJCUUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(CO)N

Origin of Product

United States

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